4,7-Dimethyloct-6-en-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethyloct-6-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(11)9(4)7-6-8(2)3/h6,9H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQWDIFHKYWRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862985 | |
| Record name | 6-Octen-3-one, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-11-0 | |
| Record name | 4,7-Dimethyl-6-octen-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Octen-3-one, 4,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Octen-3-one, 4,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Octen-3-one, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dimethyloct-6-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Stereochemistry of (4S)-4,7-dimethyloct-6-en-3-one
Foreword for the Researcher
In the intricate world of chemical synthesis and analysis, particularly within the realms of drug development, flavor chemistry, and pheromone research, the precise control and understanding of stereochemistry are paramount. A single chiral center can dramatically alter the biological activity, sensory perception, and overall efficacy of a molecule. This guide is dedicated to a comprehensive exploration of the stereochemistry of a specific chiral ketone: (4S)-4,7-dimethyloct-6-en-3-one.
This document moves beyond a mere recitation of facts. It is designed to be a technical resource that delves into the "why" behind the "how"—elucidating the strategic considerations in stereoselective synthesis and the foundational principles of stereochemical characterization. For the seasoned researcher, this guide aims to be a valuable reference, and for those newer to the field, a robust learning tool. We will navigate the complexities of creating and confirming the three-dimensional architecture of this molecule, providing both theoretical grounding and practical insights.
Introduction: The Significance of Stereoisomerism in 4,7-dimethyloct-6-en-3-one
This compound is a chiral ketone possessing a stereocenter at the C4 position. The seemingly subtle difference between its (S) and (R) enantiomers can lead to profoundly different biological and chemical behaviors. The biological activity of many compounds, including pharmaceuticals and insect pheromones, is often dictated by the specific arrangement of atoms in space.[1][2] Therefore, the ability to selectively synthesize and analytically confirm the absolute configuration of a single enantiomer, such as (4S)-4,7-dimethyloct-6-en-3-one, is a critical capability in modern chemistry.
This guide will provide a detailed examination of the stereochemistry of the (4S) enantiomer, covering the following key areas:
-
Stereoselective Synthetic Strategies: An exploration of plausible synthetic pathways to obtain (4S)-4,7-dimethyloct-6-en-3-one with high enantiomeric purity.
-
Principles of Stereochemical Characterization: A review of the analytical techniques essential for determining the absolute configuration and enantiomeric excess of the synthesized molecule.
-
Physicochemical and Spectroscopic Properties: A compilation of known and predicted data for this compound.
Stereoselective Synthesis: Crafting the Chiral Architecture
The asymmetric synthesis of β-chiral ketones like (4S)-4,7-dimethyloct-6-en-3-one presents a significant synthetic challenge. The stereocenter is not adjacent to the carbonyl group, making direct asymmetric induction more complex. However, several robust strategies can be envisaged, primarily revolving around the use of chiral starting materials or the application of asymmetric catalysis.
The Chiral Pool Approach: Leveraging Nature's Asymmetry
A highly effective and common strategy for the synthesis of enantiomerically pure compounds is to start with a readily available and inexpensive chiral molecule from nature's "chiral pool." For the synthesis of (4S)-4,7-dimethyloct-6-en-3-one, (R)-citronellal is an ideal starting material.[3][4][5] The stereocenter in (R)-citronellal directly corresponds to the desired (S) configuration at the C4 position of the target ketone after appropriate chemical transformations.
Proposed Synthetic Pathway from (R)-Citronellal:
The logical pathway involves the conversion of the aldehyde functionality of (R)-citronellal into the ethyl ketone moiety of the target molecule. This can be achieved through a multi-step sequence, as illustrated in the workflow below. The key is to perform reactions that do not affect the integrity of the existing stereocenter.
Figure 1: Proposed synthetic workflow for (4S)-4,7-dimethyloct-6-en-3-one starting from (R)-citronellal.
Experimental Causality:
-
Step 1: Grignard Reaction: The addition of ethylmagnesium bromide to the aldehyde of (R)-citronellal will form a secondary alcohol. This reaction is highly reliable and proceeds with high yield. It is crucial to use anhydrous conditions to prevent quenching of the Grignard reagent.
-
Step 2: Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone. The choice of oxidizing agent is critical to avoid side reactions, such as oxidation of the double bond or racemization of the chiral center. Mild conditions, such as those provided by Pyridinium chlorochromate (PCC) or a Swern oxidation, are preferred.
Asymmetric Catalysis: Building Chirality
An alternative to the chiral pool approach is the use of asymmetric catalysis to introduce the stereocenter. This can be achieved through several methods, including the asymmetric reduction of a prochiral ketone or the enantioselective conjugate addition to an α,β-unsaturated precursor.
-
Asymmetric Reduction: One could envision the synthesis of the prochiral precursor, this compound, followed by an enantioselective reduction of the corresponding alcohol and subsequent oxidation. Biocatalytic reductions using enzymes like dehydrogenases can offer high enantioselectivity.[6]
-
Enantioselective Conjugate Addition: Another powerful strategy is the conjugate addition of an organometallic reagent to an α,β-unsaturated ketone in the presence of a chiral ligand.[7]
While these methods are powerful, they often require more extensive optimization of reaction conditions to achieve high enantiomeric excess (ee).
Stereochemical Characterization: Unveiling the 3D Structure
Once the synthesis is complete, it is imperative to rigorously determine the stereochemical purity and absolute configuration of the product. A combination of analytical techniques is typically employed for this purpose.
Chiral Gas Chromatography (GC)
For volatile and semi-volatile chiral compounds like ketones, chiral gas chromatography is the most versatile and accurate technique for determining enantiomeric composition.[8] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP) within the GC column, leading to different retention times.
Experimental Protocol: Chiral GC Analysis
-
Column Selection: A cyclodextrin-based chiral stationary phase, such as a β-DEX™ column, is often effective for the separation of chiral ketones.[9]
-
Sample Preparation: The synthesized (4S)-4,7-dimethyloct-6-en-3-one is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
-
GC Conditions:
-
Injector Temperature: Typically set to 250 °C.
-
Oven Program: An initial temperature of around 60 °C, held for a few minutes, followed by a temperature ramp (e.g., 5 °C/min) to a final temperature of around 200 °C. The exact program will require optimization.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector: A flame ionization detector (FID) is commonly used.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|(Area S) - (Area R)| / |(Area S) + (Area R)|] x 100.
To determine the absolute configuration, the retention times of the synthesized sample are compared to those of authentic, enantiomerically pure standards of (S)- and (R)-4,7-dimethyloct-6-en-3-one, if available.
Figure 2: A simplified workflow for the chiral GC analysis of (4S)-4,7-dimethyloct-6-en-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR spectroscopy will confirm the overall structure of this compound, determining the stereochemistry often requires more advanced techniques.
-
¹H NMR: Protons adjacent to the carbonyl group (α-protons) typically appear in the 2.1-2.6 ppm range.[10][11]
-
¹³C NMR: The carbonyl carbon is highly deshielded and appears in the 190-220 ppm region.[10]
To differentiate between enantiomers, chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs) can be employed.
-
Chiral Derivatizing Agents: The ketone can be reacted with a chiral derivatizing agent to form diastereomers, which will have distinct NMR spectra, allowing for the determination of enantiomeric purity.[9]
-
Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the corresponding protons of the two enantiomers, enabling their quantification.
A more advanced method involves the use of 2D NMR techniques, such as NOESY, on a suitable derivative to establish through-space correlations that can help in assigning the relative stereochemistry, which, when combined with the knowledge of the chiral starting material, can confirm the absolute configuration.
Physicochemical and Spectroscopic Data
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem |
| Molecular Weight | 154.25 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 2550-11-0 | PubChem |
Conclusion
The stereochemistry of (4S)-4,7-dimethyloct-6-en-3-one is a critical aspect that dictates its properties and potential applications. This guide has provided a comprehensive overview of the key considerations for its stereoselective synthesis and stereochemical characterization. The chiral pool approach, particularly utilizing (R)-citronellal, stands out as a robust and logical strategy for obtaining this specific enantiomer. For analytical confirmation, chiral gas chromatography is the method of choice for determining enantiomeric purity, while NMR spectroscopy, potentially with the aid of chiral auxiliaries, can provide detailed structural information. A thorough understanding and application of these principles are essential for any researcher working with this and other chiral molecules.
References
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Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]
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Bajgrowicz, J. A., et al. (2015). Enantioselective syntheses of citronellal and citronellol. ResearchGate. [Link]
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Hinshaw, J. V. (2017). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
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Crimmins, M. T., & She, J. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. PubMed. [Link]
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Mori, K. (2006). Stereochemical studies on pheromonal communications. PMC. [Link]
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Reddy, G. V. P., et al. (2020). Stereoselective Synthesis of the C1–C16 Fragment of the Purported Structure of Formosalide B. PMC. [Link]
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Wyatt, T. D. (2014). Pheromones, Insects. ResearchGate. [Link]
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Crimmins, M. T., & She, J. (2002). An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. The Journal of Organic Chemistry. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Kumar, A., et al. (2018). Stereoselective synthesis of C1‐C7 and C6‐C22 fragments of phostriecin, goniothalamines and its analogs. ResearchGate. [Link]
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Zhang, X., et al. (2022). Asymmetric photoreactions catalyzed by chiral ketones. RSC Publishing. [Link]
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Le, K. A., et al. (2021). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]
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Mori, K. (2004). Synthesis of the four stereoisomers of 7-acetoxy-15-methylnonacosane, a component of the female sex pheromone of the screwworm fly, Cochliomyia hominivorax. PubMed. [Link]
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OpenOChem. (n.d.). Ketones. OpenOChem Learn. [Link]
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Rychnovsky, S. D., & Kim, J. (2003). Stereoselective synthesis of 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans. PubMed. [Link]
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Hartwig, J. F., et al. (2018). Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers. PMC. [Link]
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da Silva, M. S., et al. (2022). Citronellal as Key Compound in Organic Synthesis. ResearchGate. [Link]
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Tudge, M. T., & Toste, F. D. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]
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Bhushan, R., & Kumar, V. (2013). Separation of chiral ketones by enantioselective gas chromatography. Sci-Hub. [Link]
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Crimmins, M. T., & She, J. (2002). An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. American Chemical Society. [Link]
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Zainal, N. A., et al. (2023). ACETAL DERIVATIVES OF HYDROXYCITRONELLAL: A REVIEW ON SYNTHESIS, CHARACTERIZATION AND THEIR MOSQUITOE REPELLENT ACTIVITIES. Malaysian Journal of Chemistry. [Link]
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LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Schal, C. (n.d.). Insect Pheromone Biochemistry and Molecular Biology. Schal Lab. [Link]
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Bella, M. Di. (2016). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. [Link]
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Archunan, G., et al. (2023). Insect pheromones: Chemistry and Applications. ResearchGate. [Link]
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Liu, R., et al. (2023). Asymmetric Syntheses of (Z)- or (E)-β,γ-Unsaturated Ketones via Silane-Controlled Enantiodivergent Catalysis. NIH. [Link]
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Contente, M. L., et al. (2023). Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase. PMC. [Link]
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PubChem. (n.d.). 3,7-dimethyloct-6-en-1-ol. PubChem. [Link]
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An In-depth Technical Guide to 4,7-Dimethyloct-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dimethyloct-6-en-3-one is a fascinating acyclic monoterpenoid ketone that has carved a niche for itself primarily in the fragrance and flavor industry. Its distinct and powerful aroma profile, reminiscent of grapefruit with a characteristic bitterness, makes it a valuable ingredient for perfumers and flavorists seeking to impart fresh, citrusy notes in their creations.[1] This guide aims to provide a comprehensive technical overview of this compound, covering its nomenclature, chemical and physical properties, a plausible synthetic approach, analytical methodologies, and its established applications. While its current use is predominantly in the realm of fragrances, this guide will also touch upon the broader context of monoterpenoids in scientific research, acknowledging the current void of data regarding its specific application in drug development.
Nomenclature: Synonyms and Trade Names
A clear understanding of the various names attributed to a chemical entity is paramount for effective scientific communication and literature search. This compound is known by several synonyms and at least one prominent trade name.
Systematic and Common Names:
-
IUPAC Name: this compound[2]
-
6-Octen-3-one, 4,7-dimethyl-[2]
-
4,7-Dimethyl-6-octen-3-one[2]
-
2,5-Dimethyl-2-octen-6-one (less common, potentially ambiguous numbering)
-
2-Octen-6-one, 2,5-dimethyl- (less common, potentially ambiguous numbering)
Trade Names:
The most commonly encountered trade name for this compound is:
-
Dimethyl Octenone
This name is frequently used by fragrance and flavor suppliers, such as Givaudan.
Identification Numbers:
-
CAS Number: 2550-11-0
-
EC Number: 219-845-3
-
PubChem CID: 102844[2]
The following diagram illustrates the relationship between the primary IUPAC name and its common trade name.
Caption: Relationship between the IUPAC name, a common trade name, synonyms, and the CAS number for this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem[2] |
| Molecular Weight | 154.25 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | Presumed based on similar compounds |
| Odor | Citrus, fresh, fruity, with a grapefruit-like bitterness | The Fragrance Conservatory[1] |
| Boiling Point | Not specified | |
| Flash Point | Not specified | |
| Density | Not specified | |
| Solubility | Expected to be soluble in organic solvents like ethanol and fixed oils; sparingly soluble in water. | General property of similar ketones |
| Kovats Retention Index | Non-polar: 1110, Polar: 1381 | PubChem[2] |
Synthesis and Manufacturing
Proposed Synthetic Pathway: Aldol Condensation
The synthesis would likely involve the base- or acid-catalyzed condensation of a suitable ketone and an aldehyde, followed by dehydration.
Plausible Reactants:
-
Ketone: 2-Pentanone
-
Aldehyde: 3-Methyl-2-butenal (also known as prenal)
The following diagram outlines the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound via an aldol condensation pathway.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure for an aldol condensation and would require optimization for the specific synthesis of this compound.
Materials:
-
2-Pentanone
-
3-Methyl-2-butenal
-
Sodium hydroxide (NaOH) or a suitable acid catalyst
-
Ethanol (or another suitable solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Pentanone in ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide to the flask while stirring. The formation of the enolate of 2-Pentanone is the critical first step.
-
Aldehyde Addition: Add 3-Methyl-2-butenal dropwise to the reaction mixture. The reaction is often exothermic and may require cooling to control the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Dehydration: Upon completion of the aldol addition, the reaction mixture is heated to induce dehydration of the intermediate β-hydroxy ketone to the desired α,β-unsaturated ketone.[3]
-
Workup: After cooling, the reaction mixture is neutralized with a dilute acid. The product is then extracted with diethyl ether. The organic layer is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.
Causality of Experimental Choices:
-
Choice of Catalyst: A base catalyst is commonly used to deprotonate the α-carbon of the ketone, forming the nucleophilic enolate. An acid catalyst can also be used, which proceeds through an enol intermediate.
-
Solvent: Ethanol is a common solvent for aldol condensations as it can dissolve both the reactants and the catalyst.
-
Temperature Control: The initial addition is often done at a lower temperature to control the rate of reaction and minimize side products. Heating is then applied to promote the dehydration step.
-
Purification Method: Vacuum distillation is suitable for purifying liquid products with relatively high boiling points, which is expected for this compound.
Analytical Characterization
To ensure the identity and purity of synthesized or purchased this compound, a combination of analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for fragrance ingredients.[6][7][8][9][10]
-
Principle: The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
-
Application: GC-MS can be used to confirm the identity of this compound by comparing its mass spectrum to a reference library. It can also be used to determine its purity by quantifying the area of the corresponding peak relative to any impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. Protons on carbons adjacent to the carbonyl group (α-protons) are expected to appear in the range of 2.0-2.5 ppm.[11][12][13] The vinyl proton and the methyl groups would have distinct chemical shifts and coupling patterns that can be used to confirm the structure.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon in the range of 190-220 ppm.[14][15] The other carbon atoms in the molecule would also have distinct chemical shifts.
Applications and Industrial Relevance
The primary and well-established application of this compound is as a fragrance ingredient . Its unique scent profile adds a fresh, citrusy, and slightly bitter grapefruit note to a wide variety of products.
Key Fragrance Applications:
-
Fine Fragrances: Used to create and enhance citrus and fruity accords in perfumes and colognes.
-
Personal Care Products: Incorporated into soaps, shampoos, body lotions, and deodorants to provide a fresh and clean scent.
-
Household Products: Used in air fresheners, detergents, and cleaning products to impart a pleasant aroma.
Its ability to blend well with other fragrance notes and its stability in various product bases make it a versatile ingredient for the fragrance industry.
Status in Drug Development and Biological Activity
Despite the broad range of biological activities reported for other monoterpenoids, a comprehensive search of the scientific literature reveals a lack of published research on the specific biological activity or application of this compound in drug development or medicinal chemistry. While some related monoterpenes have been investigated for their antimicrobial, anti-inflammatory, and other properties, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Therefore, for researchers and professionals in drug development, this compound currently represents an unexplored chemical entity. Its structural features, including the α,β-unsaturated ketone moiety (a known Michael acceptor), could potentially be of interest for future biological screening and lead discovery programs. However, at present, its role remains firmly within the domain of the fragrance industry.
Safety and Regulatory Information
The safety of this compound for its intended use in consumer products has been assessed by relevant industry and regulatory bodies.
-
GHS Classification: It is classified as causing serious eye irritation (H319).[2]
-
Skin Sensitization: The Research Institute for Fragrance Materials (RIFM) has assessed its safety and found that it has the potential for skin sensitization in a small fraction of people. The International Fragrance Association (IFRA) has established a safe use standard for this ingredient in various product types to minimize the risk of sensitization.[1]
-
Regulatory Status: It is listed on various chemical inventories, including the European Chemicals Agency (ECHA) database.[2]
It is crucial for researchers and manufacturers to consult the latest safety data sheets (SDS) and regulatory guidelines before handling and formulating with this compound.
Conclusion
This compound, commercially known as Dimethyl Octenone, is a well-established and valuable component in the palette of fragrance creators. Its characteristic grapefruit-like aroma has secured its place in a multitude of consumer products. While its synthesis can be logically approached through established organic chemistry principles like the aldol condensation, and its analysis is straightforward with modern techniques such as GC-MS and NMR, its potential beyond the realm of fragrances remains largely uncharted. For the scientific and drug development community, this monoterpenoid ketone represents a blank slate, an opportunity for future investigation into its potential biological activities. This guide has aimed to provide a solid technical foundation for understanding this compound, summarizing its known attributes while also highlighting the areas ripe for future research.
References
-
The Fragrance Conservatory. This compound. [Link]
-
PubChem. 6-Octen-3-one, 4,7-dimethyl-. [Link]
- Google Patents.
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. 19.13: Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. [Link]
-
K-State Libraries. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. [Link]
-
YouTube. Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. [Link]
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YouTube. How Is GC-MS Used In Aroma Analysis?. [Link]
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PerfumersWorld. GCMS Analysis. [Link]
-
Shimadzu. Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]
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Aromaverse Pro. GC-MS Perfume Analysis – Unlock Fragrance Formulas. [Link]
-
Agilent. Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]
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OpenOChem Learn. Ketones. [Link]
-
JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]
-
Oregon State University. CH 336: Ketone Spectroscopy. [Link]
-
McMurry, Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
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Methodological & Application
Protocol for the Oxidation of Citronellol-Derived Precursors: A Method Selection and Implementation Guide
An Application Guide for the Synthetic Chemist
Abstract: This document provides a comprehensive guide for the chemical oxidation of citronellol, a common terpenoid precursor. The protocols detailed herein are designed for researchers, scientists, and professionals in the fields of organic synthesis and drug development. We will explore various methodologies for the selective oxidation of citronellol's primary alcohol functional group to either the corresponding aldehyde (citronellal) or carboxylic acid (citronellic acid). The guide emphasizes the underlying chemical principles, the rationale for method selection, and detailed, step-by-step protocols for practical implementation. A strong focus is placed on safety, particularly concerning the handling of hazardous reagents, and a comparison with greener alternatives is provided to align with modern sustainable chemistry practices.[1][2]
Introduction: The Synthetic Value of Citronellol Oxidation
Citronellol, a naturally occurring acyclic monoterpenoid, is a valuable chiral building block in the synthesis of fine chemicals, fragrances, and pharmaceuticals.[3] Its structure features a primary alcohol and a trisubstituted alkene, presenting a classic chemoselectivity challenge for the synthetic chemist. The targeted oxidation of the alcohol to either citronellal (the aldehyde) or citronellic acid (the carboxylic acid) yields products that are themselves important synthetic intermediates.
-
Citronellal is a key component in insect repellents and serves as a precursor for the synthesis of other fragrance compounds like isopulegol and menthol.
-
Citronellic Acid and its esters are used in perfumery and have been explored as starting materials for more complex molecules.
The choice of oxidant and reaction conditions is paramount to achieving the desired transformation while preserving the integrity of the alkene functional group. This guide provides validated protocols for achieving these distinct oxidative outcomes.
Strategic Decision-Making: Selecting the Appropriate Oxidation Pathway
The primary decision point in the oxidation of citronellol is the desired oxidation state of the final product. The choice between synthesizing an aldehyde or a carboxylic acid dictates the entire experimental approach, from reagent selection to reaction conditions and safety considerations.
The following workflow diagram illustrates the decision-making process for selecting a suitable oxidation protocol.
Caption: Decision workflow for selecting an oxidation protocol.
Protocols for the Selective Oxidation of Citronellol to Citronellal
The conversion of a primary alcohol to an aldehyde requires careful selection of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[4] We present three robust methods, each with distinct advantages and practical considerations.
Protocol 1A: Pyridinium Chlorochromate (PCC) Oxidation
Principle: PCC is a complex of chromium trioxide, pyridine, and HCl. It is a reliable and widely used reagent for the oxidation of primary alcohols to aldehydes in a non-aqueous solvent, typically dichloromethane (DCM).[5][6] Its mild acidity and selectivity make it effective, though the toxicity of chromium(VI) is a significant drawback.[5][7]
Materials:
-
Citronellol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Diethyl ether or Hexanes/Ethyl Acetate mixture
Step-by-Step Protocol:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Suspend PCC (1.5 equivalents) in anhydrous DCM (approx. 5-10 mL per gram of alcohol) under a nitrogen atmosphere.
-
Dissolve citronellol (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the citronellol solution to the stirring PCC suspension in one portion at room temperature.
-
The mixture will turn into a dark, tarry-looking solution. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether to separate the crude product from the chromium salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude citronellal can be further purified by flash column chromatography if necessary.
Protocol 1B: Swern Oxidation
Principle: The Swern oxidation is a chromium-free method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[8][9] The reaction is performed at very low temperatures (-78 °C) and is prized for its mild conditions and high yields.[10] Its main drawback is the production of the volatile and malodorous dimethyl sulfide.[8]
Materials:
-
Citronellol
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Protocol:
-
Set up a flame-dried, three-neck round-bottom flask with a thermometer, a magnetic stir bar, and a nitrogen inlet.
-
Add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 equivalents) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents). Stir for 10-15 minutes.
-
Dissolve citronellol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, which may cause the mixture to become thick. Stir for another 20 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude citronellal.
-
Purify by flash column chromatography as needed.
Protocol 1C: TEMPO-Catalyzed Aerobic Oxidation
Principle: This method represents a greener alternative, using a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) with a stoichiometric co-oxidant.[1] A copper(I)/TEMPO system can utilize ambient air as the terminal oxidant, making it highly attractive from an environmental and safety standpoint.[11][12] The system is highly chemoselective for primary alcohols.[11]
Materials:
-
Citronellol
-
(bpy)CuBr (bpy = 2,2'-bipyridine) or other Cu(I) source
-
TEMPO
-
Acetonitrile
-
N-Methylimidazole (NMI)
Step-by-Step Protocol:
-
In a flask open to the air, combine citronellol (1.0 equivalent), (bpy)CuBr (5 mol %), and TEMPO (5 mol %) in acetonitrile.
-
Add N-Methylimidazole (10 mol %) to the mixture.
-
Stir the solution vigorously at room temperature. The flask should remain open to the atmosphere (or have an air-filled balloon attached) to ensure a sufficient supply of oxygen.
-
Monitor the reaction by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Upon completion, dilute the mixture with diethyl ether and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Protocol for the Oxidation of Citronellol to Citronellic Acid
To achieve the carboxylic acid, a strong oxidizing agent is required that can convert the primary alcohol directly to the acid, or oxidize the intermediate aldehyde in situ.
Protocol 2A: Jones Oxidation
Principle: The Jones oxidation is a classic, powerful method for converting primary alcohols to carboxylic acids.[13] The reagent is prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.[14] The reaction is fast and high-yielding but involves a highly toxic and carcinogenic Cr(VI) species, necessitating stringent safety precautions.[13][15]
Caption: Simplified mechanism of Jones Oxidation.
Materials:
-
Citronellol
-
Chromium trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone
-
Isopropanol (for quenching)
Step-by-Step Protocol:
-
Prepare the Jones Reagent: In a beaker cooled in an ice bath, carefully and slowly add 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated H₂SO₄. Once dissolved, cautiously dilute the mixture with distilled water to a final volume of 100 mL. Caution: Highly corrosive and exothermic.
-
Set up a round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Dissolve citronellol (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.
-
Add the prepared Jones reagent dropwise from the dropping funnel to the stirring acetone solution. Maintain the temperature between 0-10 °C. An orange-brown color will persist while the reagent is in excess, and a green precipitate of chromium salts will form.
-
After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature. Monitor by TLC.
-
Once the reaction is complete, quench the excess oxidant by carefully adding isopropanol dropwise until the orange color disappears and the solution remains green.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude citronellic acid.
-
Further purification can be achieved by recrystallization or column chromatography.
Comparative Summary of Oxidation Protocols
| Protocol | Primary Product | Key Reagents | Typical Yield | Advantages | Disadvantages |
| PCC Oxidation | Aldehyde | PCC, DCM | 75-90% | Reliable, selective, simple setup.[5] | Uses toxic Cr(VI), tedious workup.[7] |
| Swern Oxidation | Aldehyde | DMSO, (COCl)₂, TEA | 85-95% | Mild, Cr-free, high yield.[16] | Requires -78°C, produces dimethyl sulfide odor, sensitive to water.[8] |
| TEMPO (Aerobic) | Aldehyde | TEMPO, Cu(I) salt, Air | 80-95% | Green (uses air), catalytic, highly chemoselective.[11] | May require longer reaction times, catalyst cost. |
| Jones Oxidation | Carboxylic Acid | CrO₃, H₂SO₄, Acetone | 70-90% | Strong, direct conversion, inexpensive reagents.[13] | Highly toxic/carcinogenic Cr(VI), harsh acidic conditions, waste disposal issues.[15] |
Safety and Handling
Chemical safety is paramount when performing these oxidations.
-
Chromium(VI) Reagents (PCC, Jones Reagent): These compounds are known human carcinogens, highly toxic, and strong oxidizers.[15][17][18] Always handle them in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves. All solid and liquid waste containing chromium must be collected and disposed of as hazardous waste according to institutional guidelines.[19][20]
-
Oxalyl Chloride and DMSO (Swern): Oxalyl chloride is highly corrosive and toxic; it reacts violently with water. DMSO can enhance the absorption of other chemicals through the skin. All manipulations must be performed in a fume hood.
-
General Precautions: All reactions should be performed in well-ventilated areas. Anhydrous solvents require proper handling to prevent moisture contamination.
References
-
National Center for Biotechnology Information. (n.d.). Citronellol. PubChem Compound Database. Retrieved from [Link]
-
Čapek, L., et al. (2020). Selective Oxidation of Citronellol over Titanosilicate Catalysts. Catalysts, 10(11), 1284. Available at: [Link]
-
studyloop. (2023). [Chemistry] Oxidation of citronellol, a constituent of rose and geranium oils, with PCC in the prese. YouTube. Available at: [Link]
-
Mirescu, A., & Prüße, U. (2007). Oxidation of Citronellal to Citronellic Acid by Molecular Oxygen Using Supported Gold Catalysts. Catalysis Letters, 113(3-4), 147-153. Available at: [Link]
-
Čapek, L., et al. (2020). Selective Oxidation of Citronellol over Titanosilicate Catalysts. ResearchGate. Available at: [Link]
-
Martin, C. H., et al. (2022). Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme. ACS Catalysis, 12(3), 1836-1845. Available at: [Link]
-
Vo, T., & Nguyen, A. (n.d.). Comparisons of Methods of Oxidation and Alkene Condensation In Advanced Synthesis Lab. Knox College. Available at: [Link]
-
Onishi, T., et al. (1993). Enantioselective Oxidation of Racemic Citronellol with an Interface Bioreactor. Bioscience, Biotechnology, and Biochemistry, 57(8), 1270-1274. Available at: [Link]
- Google Patents. (2011). CN102093182A - Method for efficiently preparing citronellal by oxidizing citronellol with air at normal temperature.
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
Sheldon, R. A., et al. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774-781. Available at: [Link]
-
Carl ROTH. (2022). Safety Data Sheet - VISOCOLOR ECO Chromium (VI). Available at: [Link]
-
Michigan State University. (n.d.). Swern Oxidation Procedure. Department of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1026 - Chromium (VI). Retrieved from [Link]
-
Jiang, G., et al. (2014). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry, 79(10), 4382-4389. Available at: [Link]
-
Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Beyond Benign. (n.d.). Greener Oxidation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]
-
ResearchGate. (n.d.). Modern Oxidation of Alcohols Using Environmentally Benign Oxidants. Request PDF. Available at: [Link]
-
SlideShare. (2022). PCC OXIDATION.pptx. Available at: [Link]
-
Zhang, B., et al. (2021). External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2. Molecules, 26(16), 4987. Available at: [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. Available at: [Link]
-
ten Brink, G. J., et al. (2000). Green, Catalytic Oxidation of Alcohols in Water. Science, 287(5458), 1636-1639. Available at: [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Hexavalent Chromium. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Chromium technical fact sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
-
Murray, P. R. D., et al. (2017). Continuous-Flow Aerobic Oxidation of Primary Alcohols with a Copper(I)/TEMPO Catalyst. Organic Process Research & Development, 21(1), 97-103. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Swern Oxidation. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Jones Oxidation of Alcohols in Organic Chemistry. YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Complexities of Substituted Octenone NMR Spectra
Welcome to the technical support center for the interpretation of complex NMR spectra of substituted octenones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these versatile molecules. As a senior application scientist with extensive experience in NMR spectroscopy, I have designed this resource to provide not only procedural guidance but also the underlying scientific reasoning to empower you in your experimental work.
The structural diversity of substituted octenones, arising from various substitution patterns and stereoisomers, often leads to intricate and overlapping NMR spectra. This guide provides a structured approach to dissecting these complexities through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked questions (FAQs)
Q1: Why are the ¹H NMR spectra of my substituted octenones so complex and difficult to interpret?
The complexity primarily arises from several factors inherent to the structure of substituted octenones:
-
Signal Overlap: Protons in similar chemical environments, particularly in the aliphatic region, often have very close chemical shifts, leading to overlapping multiplets that are difficult to resolve.[1]
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J), second-order effects can distort the expected splitting patterns, making them difficult to interpret.
-
Presence of Isomers: The synthesis of substituted octenones can often result in a mixture of constitutional isomers or stereoisomers (E/Z isomers, diastereomers), each contributing its own set of signals to the spectrum.[2][3]
-
Long-Range Couplings: In unsaturated systems like octenones, couplings can occur over four or more bonds (⁴J or ⁵J), further complicating the splitting patterns of signals.[4]
Q2: I am having trouble distinguishing between the E and Z isomers of my octenone. How can NMR help?
Distinguishing between E and Z isomers is a common challenge that can be effectively addressed using ¹H NMR by analyzing coupling constants and chemical shifts.[2][5]
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between the vinylic protons is a reliable indicator of the double bond geometry.
-
Chemical Shifts: The spatial arrangement of substituents can influence the chemical shifts of the vinylic protons due to anisotropic effects. Protons that are in close proximity to the carbonyl group in one isomer may be deshielded and appear at a higher chemical shift (further downfield) compared to the other isomer.
Q3: What are the expected ¹H and ¹³C chemical shift ranges for substituted octenones?
While the exact chemical shifts will depend on the specific substitution pattern and the solvent used, the following table provides a general guide for characteristic protons and carbons in α,β-unsaturated octenones.
| Proton Type | Typical ¹H Chemical Shift (δ, ppm) | Carbon Type | Typical ¹³C Chemical Shift (δ, ppm) |
| Vinylic (α-H) | 5.8 - 6.5 | Carbonyl (C=O) | 190 - 220[8][9] |
| Vinylic (β-H) | 6.5 - 7.5 | Vinylic (β-C) | 140 - 160 |
| Allylic (α to C=C) | 2.2 - 2.8 | Vinylic (α-C) | 120 - 140[10] |
| Protons α to C=O | 2.0 - 2.5 | Carbon α to C=O | 30 - 50 |
| Aliphatic (other) | 0.8 - 2.0 | Aliphatic (other) | 10 - 40[8] |
Note: These are approximate ranges and can be influenced by the presence of electron-donating or electron-withdrawing substituents.[11][12]
Troubleshooting Guide
This section addresses specific problems you might encounter during the analysis of your octenone spectra and provides actionable solutions.
Problem 1: Severe signal overlap in the aliphatic region of the ¹H NMR spectrum.
Causality: The flexible alkyl chains in many octenone derivatives contain multiple CH₂ and CH₃ groups with similar electronic environments, leading to closely spaced or overlapping signals.
Solutions:
-
Increase Spectrometer Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz), potentially resolving the overlapping multiplets.
-
Solvent Change: The chemical shifts of protons can be sensitive to the solvent.[13] Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can induce differential shifts in the proton signals, aiding in their resolution.
-
2D NMR Spectroscopy: The most robust solution is to employ 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing you to trace the connectivity of the alkyl chain even if the 1D signals are overlapped.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals by correlating them to distinct carbon signals.[14][15]
-
Problem 2: Ambiguous assignment of quaternary carbons and carbonyl groups in the ¹³C NMR spectrum.
Causality: Quaternary carbons, including the carbonyl carbon, do not have attached protons and therefore do not show correlations in an HSQC spectrum. Their low natural abundance and longer relaxation times can also lead to weak signals.
Solution:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[2][14][15] By observing correlations from known protons to a quaternary carbon, its assignment can be unequivocally determined. For instance, the protons on the carbons alpha to the carbonyl group will show a correlation to the carbonyl carbon in the HMBC spectrum.
Problem 3: Unexpected splitting patterns that do not follow the simple n+1 rule.
Causality: This is often due to one of two reasons:
-
Complex Coupling (Second-Order Effects): As mentioned earlier, when coupled protons have similar chemical shifts, their splitting patterns can become complex and deviate from simple first-order patterns.
-
Long-Range Coupling: In unsaturated systems, it's common to observe small couplings (typically < 3 Hz) between protons separated by more than three bonds. This can lead to additional splitting of signals, appearing as "doublets of doublets" or more complex multiplets where a simple pattern was expected.
Solutions:
-
Higher Field Spectrometer: This can sometimes simplify complex patterns by increasing the chemical shift separation between coupled protons, moving them closer to a first-order system.
-
2D COSY: This experiment can help to identify all coupling partners of a given proton, even if the splitting pattern in the 1D spectrum is not well-resolved.
-
Spectral Simulation: Using NMR software to simulate the spectrum based on proposed chemical shifts and coupling constants can be a powerful tool to confirm the assignments of complex multiplets.
Experimental Protocols & Workflows
Standard Protocol for Structure Elucidation of a Novel Substituted Octenone
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified octenone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ signals.
-
-
2D NMR Acquisition (if necessary):
-
Based on the complexity of the 1D spectra, acquire the following 2D experiments:
-
COSY: To establish ¹H-¹H connectivity.
-
HSQC: To determine ¹H-¹³C one-bond correlations.
-
HMBC: To identify long-range ¹H-¹³C correlations and assign quaternary carbons.
-
-
Workflow for Distinguishing E/Z Isomers
Caption: Workflow for E/Z isomer determination using ¹H NMR.
General Structure Elucidation Workflow
Caption: A systematic workflow for the structural elucidation of substituted octenones.
References
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the Z‐isomer of compound 18 in Acetone‐d6 (500 MHz). Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
ACD/Labs. (n.d.). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]
-
jOeCHEM. (2021, August 24). Nailing Down NMR Terminology and Solving Problems (Worksheet Solutions Walkthrough) [Video]. YouTube. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). α,β-Unsaturated ketones based on allobetulone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Al-Showiman, S. S., & Baosman, A. A. (1988). 1H Nmr Spectra and E/Z Isomer Distribution of N-Alkylimines. Oriental Journal of Chemistry, 4(2). Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Bruker. (2009, January 12). NMR CASE Troubleshooting Guide. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]
-
Wirtz, K., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13395-13411. Retrieved from [Link]
-
An-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
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University of Oxford. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
-
Leah4sci. (2017, July 5). How to calculate coupling constants [Video]. YouTube. [Link]
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University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Addressing peak tailing issues in chromatography of volatile ketones
Welcome to the Technical Support Center for Chromatographic Analysis of Volatile Ketones. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the gas chromatography (GC) analysis of volatile ketones. As a Senior Application Scientist, my goal is to provide you with not only solutions but also a deeper understanding of the underlying chemical principles to empower your method development and troubleshooting endeavors.
Quick Navigation: FAQs
For immediate assistance with common issues, please refer to our Frequently Asked Questions below. For a more comprehensive understanding and detailed protocols, proceed to the In-depth Troubleshooting Guides.
In-depth Troubleshooting Guides
This section provides a detailed exploration of the common challenges in volatile ketone analysis, with a focus on resolving peak tailing. We will delve into the causative factors and provide step-by-step protocols to restore optimal chromatographic performance.
The Root of the Problem: Why Ketones Tail
Volatile ketones, such as acetone, methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK), possess a polar carbonyl group (C=O). This functionality makes them susceptible to strong interactions with active sites within the GC system.[1][2] These active sites are primarily exposed silanol (Si-OH) groups on the surfaces of the glass inlet liner, the column's stationary phase, and any non-deactivated metal surfaces in the flow path.[1] The interaction, a form of hydrogen bonding, causes a portion of the ketone molecules to be reversibly adsorbed, delaying their travel through the column and resulting in a "tailing" or asymmetrical peak shape.[3][4]
This phenomenon not only compromises the aesthetic of the chromatogram but also negatively impacts crucial analytical parameters:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate identification and quantification difficult.
-
Inaccurate Integration: The drawn-out tail of the peak can lead to inconsistent and erroneous peak area calculations, affecting quantitative accuracy.[5][6]
-
Lower Sensitivity: As the peak height is diminished and spread out, the signal-to-noise ratio decreases, impacting the limit of detection.
A Systematic Approach to Troubleshooting Peak Tailing
To effectively diagnose and resolve peak tailing, a logical, step-by-step approach is essential. The following flowchart outlines a systematic workflow for troubleshooting.
Caption: A step-by-step guide to diagnosing and resolving peak tailing for volatile ketones.
In-Depth Guide 1: The Crucial Role of the GC Inlet
The inlet is the first point of contact for your sample and a primary source of activity-related peak tailing.
1.1. Inlet Liner Selection and Deactivation:
The choice of inlet liner and the quality of its deactivation are paramount for ketone analysis. An active liner surface will invariably lead to peak tailing.
-
Expertise & Experience: Standard glass liners have a high density of surface silanol groups. A high-quality deactivation process masks these groups, rendering the surface inert. For challenging active compounds like ketones, "ultra-inert" or similarly designated liners offer a more robust and durable deactivation layer, providing superior performance and longevity.[7][8]
-
Trustworthiness: A simple way to verify the inertness of your inlet is to inject a standard mix containing active compounds (like ketones) and observe the peak shapes. A new, properly deactivated liner should yield symmetrical peaks.
| Liner Type | Expected Peak Asymmetry (As) for MEK | Suitability for Trace Ketone Analysis |
| Standard Non-Deactivated | > 2.0 | Not Recommended |
| Standard Deactivated | 1.2 - 1.5 | Acceptable for moderate concentrations |
| Ultra Inert Deactivated | 1.0 - 1.2 | Highly Recommended |
| Deactivated with Glass Wool | 1.1 - 1.4 | Good for dirty samples, wool must be deactivated |
Protocol: Replacing a GC Inlet Liner
-
Cooldown: Ensure the GC inlet has cooled to a safe temperature (< 50°C).
-
Gas Off: Turn off the carrier gas flow to the inlet.
-
Removal: Carefully unscrew the retaining nut on the top of the inlet. Use tweezers to remove the old liner and O-ring.
-
Inspection: Inspect the inlet for any debris or septa fragments and clean if necessary.
-
Installation: Wearing clean, lint-free gloves, place a new O-ring on the new, deactivated liner. Carefully insert the liner into the inlet.
-
Secure: Replace and tighten the retaining nut until finger-tight, then use a wrench to tighten an additional quarter-turn. Do not overtighten.
-
Gas On & Leak Check: Restore carrier gas flow and perform a leak check.
1.2. Inlet Temperature:
The inlet temperature must be sufficient to ensure the rapid and complete vaporization of the ketones and the sample solvent.
-
Causality: Insufficient inlet temperature can lead to slow vaporization, causing the sample to enter the column as a broad band, which can manifest as peak tailing or widening.[9]
-
Recommendation: A good starting point for volatile ketones is an inlet temperature of 250°C. This can be optimized as needed, but should generally be at least 50°C above the boiling point of the least volatile analyte.
In-Depth Guide 2: Column Selection and Maintenance
The analytical column is where the separation occurs, and its condition is critical for good peak shape.
2.1. Choosing the Right Stationary Phase:
The principle of "like dissolves like" is a good starting point for column selection. Since ketones are polar, a polar stationary phase is generally recommended.
-
Polyethylene Glycol (PEG) Phases (WAX columns): These are highly polar phases that are well-suited for the analysis of polar compounds like ketones, providing good peak shape due to favorable interactions.[10]
-
"624" Type Phases: Columns like the DB-624 are of intermediate polarity and are also an excellent choice, particularly for the analysis of volatile organic compounds (VOCs) which often include ketones. They offer good selectivity and peak shape for a wide range of compounds.
-
Film Thickness: For highly volatile ketones like acetone, a thicker film (e.g., > 1 µm) can improve retention and peak shape by increasing the interaction with the stationary phase and reducing the influence of the solvent.[4]
2.2. Column Installation:
Improper column installation can create "dead volume" in the flow path, leading to peak broadening and tailing.
-
Expertise & Experience: A clean, square cut at the column end is essential for a good connection. The correct installation depth into the inlet and detector is also crucial and is specific to the instrument manufacturer.
Protocol: GC Capillary Column Installation
-
Prepare the Column: Wearing gloves, carefully thread a new nut and ferrule onto the column.
-
Cut the Column: Using a ceramic scoring wafer, lightly score the column. Gently flex the column to create a clean, 90-degree break. Inspect the cut with a magnifying glass to ensure it is clean and square.
-
Set the Depth: Consult your GC manufacturer's guide for the correct column installation depth for your specific inlet and detector.
-
Install: Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight. Then, use a wrench to tighten it about a half-turn more, until the ferrule is snug.
-
Condition: Always condition a new column according to the manufacturer's instructions before analytical use.[11][12][13]
2.3. Column Maintenance: Trimming and Conditioning
Over time, the front end of the column can become contaminated with non-volatile residues from the sample matrix, creating active sites.
-
Causality: This contamination leads to peak tailing for active compounds like ketones.[9] Trimming a small portion (15-30 cm) from the front of the column can remove this contaminated section and restore performance.[14]
-
Reconditioning: After trimming or if the column has been unused for a period, it's good practice to recondition it by heating it to a temperature slightly above the final method temperature (but below the column's maximum operating temperature) for a period of time with carrier gas flowing.[12][13]
| Column Condition | Expected Peak Asymmetry (As) for Acetone | Action |
| New, Properly Conditioned | 1.0 - 1.2 | N/A |
| After 100+ Injections of Dirty Matrix | > 1.8 | Trim 15-30 cm from inlet end |
| After Trimming and Reconditioning | 1.1 - 1.3 | Ready for analysis |
Frequently Asked Questions (FAQs)
Q1: My ketone peaks are tailing. What are the most likely causes?
A1: The most common causes of peak tailing for volatile ketones, in order of likelihood, are:
-
Active Sites in the Inlet: The glass liner in the inlet is the most common source of activity. Over time, the deactivation layer can degrade, or it can become contaminated with non-volatile residues from your samples.
-
Column Contamination: The front end of your analytical column can accumulate non-volatile matrix components, creating active sites that interact with ketones.
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes or expose active surfaces, leading to peak distortion.
-
Inappropriate Method Parameters: An inlet temperature that is too low can cause incomplete or slow vaporization of your ketones, resulting in broad, tailing peaks.
Q2: What is the best type of GC column for analyzing volatile ketones?
A2: For volatile ketones, a polar or intermediate-polarity column is generally recommended.
-
WAX (Polyethylene Glycol) Columns: These are highly polar and provide excellent peak shape for polar compounds like ketones.
-
"624" Type Columns (e.g., DB-624): These intermediate-polarity columns are a very popular and robust choice for the analysis of volatile organic compounds, including ketones. They offer great performance and are often used in regulated methods. For very volatile ketones like acetone, consider a column with a thicker stationary phase film (e.g., 1.8 µm) to improve retention and peak shape.[4]
Q3: How does the inlet liner affect my ketone analysis?
A3: The inlet liner is a critical component for good ketone analysis. Because ketones are polar, they will interact with any active silanol (Si-OH) groups on the surface of a non-deactivated or poorly deactivated liner. This interaction causes peak tailing and can lead to a loss of signal. Always use a high-quality, deactivated liner, and consider using an "ultra-inert" liner for trace-level analysis.[7][8] Replace your liner regularly, especially when analyzing complex or "dirty" samples.
Q4: Can my sample preparation be causing peak tailing?
A4: Yes, your sample and solvent choice can contribute to peak shape issues.
-
High Analyte Concentration: Injecting a sample that is too concentrated can overload the column, leading to peak fronting or tailing. If you suspect this, try diluting your sample.
-
Solvent Mismatch: Injecting a large volume of a solvent that is very different in polarity from your stationary phase can cause poor peak focusing at the head of the column. For example, injecting a very polar solvent like methanol onto a non-polar column can sometimes cause peak distortion for early eluting compounds.[15]
-
Matrix Effects: Complex sample matrices can introduce non-volatile components that contaminate your inlet liner and the front of your column, creating active sites that cause ketones to tail.[9]
Q5: What are the ideal starting GC parameters for volatile ketone analysis?
A5: Ideal parameters will depend on your specific ketones of interest and your column, but here are some robust starting points:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 split ratio to start, adjust as needed for sensitivity)
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: Set to the optimal linear velocity for your carrier gas and column dimensions (typically around 1-2 mL/min for 0.25-0.32 mm ID columns).[16][17]
-
Oven Program: Start with an initial temperature of 40-50°C, hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature that is appropriate for your heaviest analyte.
-
Detector Temperature (for FID/MS): 280-300°C
References
-
Agilent. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Agilent. (n.d.). Agilent J&W GC Column Installation guide. Retrieved from [Link]
-
Agilent. (n.d.). Conditioning Capillary and Packed Columns for a 6890 Gas Chromatograph. Retrieved from [Link]
-
Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]
-
Element Lab Solutions. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. Retrieved from [Link]
-
LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
LCGC International. (2016, June 14). GC Column Conditioning. Retrieved from [Link]
-
LCGC International. (2023, March 6). GC Column Killers!. Retrieved from [Link]
-
Phenomenex. (2016, March 1). Technical Tip: Early Eluting Peak Shape. Retrieved from [Link]
-
Restek. (2020, December 17). Topaz GC Inlet Liners. Retrieved from [Link]
-
Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Restek. (n.d.). How to Condition a New Capillary GC Column. Retrieved from [Link]
Sources
- 1. chromtech.net.au [chromtech.net.au]
- 2. fishersci.ca [fishersci.ca]
- 3. agilent.com [agilent.com]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Topaz GC Inlet Liners [discover.restek.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. How to Condition a New Capillary GC Column [discover.restek.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. phenova.com [phenova.com]
- 16. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Identification of Impurities in 4,7-Dimethyloct-6-en-3-one
Welcome to the technical support guide for the analysis of synthetic 4,7-Dimethyloct-6-en-3-one. This resource is designed for researchers, quality control analysts, and drug development professionals who require robust methods for identifying and quantifying impurities. As a key intermediate and fragrance component, ensuring the purity of this compound is critical for final product quality, safety, and regulatory compliance.[1][2][3]
This guide provides foundational knowledge, detailed analytical protocols, and a comprehensive troubleshooting section to address common challenges encountered during impurity profiling.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and the rationale behind impurity analysis.
Q1: What is this compound and where is it used?
This compound (CAS No. 2550-11-0) is an unsaturated ketone with the molecular formula C10H18O.[1] It is primarily used as a fragrance ingredient in various consumer products.[1] Its specific scent profile and properties make it valuable, but its purity is paramount to ensure safety and consistency.
Q2: Why is the identification of impurities in this compound so critical?
Impurity profiling is a cornerstone of quality control in the chemical and pharmaceutical industries for several key reasons:
-
Safety and Toxicology: Unknown impurities can be toxic or cause adverse reactions, such as skin sensitization, which is a major concern for fragrance ingredients.[4] Regulatory bodies worldwide mandate strict control over impurities.[3][5]
-
Product Quality and Performance: Impurities can alter the organoleptic properties (odor and flavor) of the final product, leading to batch-to-batch inconsistency.
-
Process Chemistry Insights: The impurity profile provides a "fingerprint" of the synthesis and purification process. Identifying specific byproducts can help chemists optimize reaction conditions to improve yield and purity.[6]
Q3: What are the likely impurities based on its synthesis?
The synthesis of α,β-unsaturated ketones like this compound often involves aldol-type condensation reactions followed by dehydration.[7] A plausible route is the reaction between 2-pentanone and 3-methylbutanal. Based on this, potential impurities include:
-
Unreacted Starting Materials: Residual 2-pentanone and 3-methylbutanal.
-
Intermediate Products: The aldol addition product (a β-hydroxy ketone) that has failed to dehydrate.
-
Isomers: Positional or E/Z isomers of the double bond, which can be difficult to separate and may have different properties.[8][9] The separation of isomers often requires advanced chromatographic techniques.[10][11]
-
Side-Reaction Products: Byproducts from self-condensation of the starting materials or from Michael addition reactions where an enolate adds to the α,β-unsaturated ketone product.[12][13]
Q4: Which analytical techniques are best suited for this analysis?
A multi-technique approach is often necessary for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary and most powerful tool for analyzing volatile and semi-volatile compounds like this compound.[14] It separates components chromatographically and provides mass spectra for identification.
-
High-Performance Liquid Chromatography (HPLC): While less common for such volatile compounds, HPLC can be used, particularly for non-volatile impurities or after derivatization of the ketone functional group with reagents like 2,4-dinitrophenylhydrazine (DNPH).[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of unknown impurities.[17][18] When MS data is ambiguous, 1D (¹H, ¹³C) and 2D NMR experiments can map out the precise molecular structure and stereochemistry of an isolated impurity.[6][19]
Section 2: Core Analytical Protocols
These protocols provide a validated starting point for your experiments. Always begin with a system suitability test to ensure your instrumentation is performing correctly.
Protocol 1: GC-MS Method for Impurity Profiling
This protocol is designed for the routine screening and quantification of volatile and semi-volatile impurities.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a high-purity solvent such as hexane or methyl tert-butyl ether (MTBE).
- Vortex until the sample is fully dissolved.
- Transfer an aliquot to a 2 mL GC vial for analysis.
2. Instrumentation and Conditions: The following table outlines a robust set of starting parameters for a standard capillary GC-MS system.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A general-purpose, non-polar column that separates compounds primarily by boiling point. Provides excellent stability and low bleed. |
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization of the sample. |
| Split Ratio | 50:1 | Prevents column overload while ensuring a representative sample amount enters the column. Adjust as needed based on sample concentration. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 10 °C/min, hold 5 min | A general-purpose gradient to separate compounds with a wide range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and the MS. |
| Ion Source | Electron Ionization (EI) @ 70 eV, 230 °C | Standard ionization energy for generating reproducible mass spectra for library matching. |
| Mass Range | 35-400 amu | Covers the expected mass range of the target analyte and potential impurities. |
3. System Suitability:
-
Solvent Blank: Inject a solvent blank at the beginning of the sequence to identify any system contamination or ghost peaks.[20]
-
Standard Mix: Analyze a standard mixture containing the main compound and any known impurities to verify retention times, resolution, and peak shape.
Protocol 2: NMR Analysis for Structural Elucidation
This protocol is for when an unknown impurity has been detected by GC-MS but cannot be identified through library searches. The impurity must first be isolated, typically via preparative chromatography.
-
Sample Preparation:
-
Dissolve 5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments:
-
¹H (Proton) NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons (via spin-spin coupling).
-
¹³C (Carbon) NMR: Shows the number of different types of carbon atoms. The chemical shift indicates the type of carbon (e.g., C=O, C=C, alkyl).
-
2D NMR (COSY, HSQC): These advanced experiments are crucial for piecing the structure together. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.
-
-
Data Interpretation:
-
Analyze chemical shifts, integration values (for ¹H), and coupling patterns to assemble molecular fragments.
-
Use 2D NMR data to connect these fragments into a complete molecular structure.
-
Compare the proposed structure's mass with the mass spectral data for confirmation. Resources are available that list the chemical shifts of common impurities and solvents.[19][21]
-
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues you may encounter.
Workflow for Impurity Identification
The following diagram illustrates the logical workflow from sample analysis to impurity identification.
Caption: General workflow for impurity identification and characterization.
Q: I see unexpected peaks in my GC chromatogram. How do I determine their source?
This is a common issue. A systematic approach is best.[22]
Caption: Decision tree for troubleshooting unexpected chromatographic peaks.
-
Check for System Contamination: First, inject a pure solvent blank. If the peak is present in the blank, its source is the system itself. Common culprits include a degraded injector septum ("septum bleed"), a contaminated inlet liner, or impurities in the carrier gas.[20][23]
-
Identify as Sample-Related: If the peak is absent in the blank, it originates from your sample.
-
Library Search: Compare its mass spectrum against commercial libraries (e.g., NIST, Wiley). A high match factor (>850) suggests a likely identity.
-
Plausibility Check: Cross-reference any library hits with the known synthesis route. Is the proposed compound a plausible starting material, intermediate, or byproduct?
-
Unknown Impurity: If no confident match is found, the peak is an "unknown." It will require isolation and characterization by other techniques, such as NMR.[17]
-
Q: My chromatographic peaks are tailing or fronting. What is the cause?
Poor peak shape compromises resolution and quantification.
-
Tailing Peaks (asymmetrical with a drawn-out tail) are often caused by active sites in the system.
-
Cause: The polar ketone group can interact with active silanol groups in a poorly deactivated inlet liner or the front of the GC column. Contamination can also create active sites.
-
Solution: Replace the inlet liner with a new, well-deactivated one. Trim the first 10-20 cm from the front of the GC column. If the problem persists, the column may need replacement.
-
-
Fronting Peaks (asymmetrical with a sloping front) are typically a sign of column overload.[20]
-
Cause: Too much sample has been injected onto the column.
-
Solution: Dilute the sample or increase the split ratio (e.g., from 50:1 to 100:1).
-
Q: How can I separate two isomers that are co-eluting?
Isomers often have very similar boiling points, making them difficult to separate on standard non-polar columns.
-
Modify the Oven Program: Decrease the temperature ramp rate (e.g., from 10 °C/min to 3 °C/min) in the region where the isomers elute. This increases the time the analytes spend interacting with the stationary phase, which can improve resolution.
-
Change the Column: This is the most effective solution. Switch to a column with a different selectivity. For ketones and isomers, a "WAX" (polyethylene glycol) or a mid-polarity "624" type column can provide the different interaction mechanisms needed for separation.
-
Derivatization: In some cases, chemically modifying the ketone can alter its chromatographic properties enough to achieve separation.[24][25][26] This is an advanced technique but can be very effective. For instance, converting the ketones to their oxime derivatives may improve separation.[24][27]
References
-
6-Octen-3-one, 4,7-dimethyl- | C10H18O | CID 102844 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
(Z)-4,7-dimethyloct-3-ene - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
(PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2009). ResearchGate. Retrieved January 24, 2026, from [Link]
-
1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
An Easy-To-Understand Guide To GCMS Testing For Essential Oils. (2020, June 9). Tisserand Institute. Retrieved January 24, 2026, from [Link]
-
Isomer separation by CPC chromatography. (n.d.). Rotachrom Technologies. Retrieved January 24, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain. Retrieved January 24, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179. [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2021). Advances in Bioresearch, 12(2), 164-173. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Metal-Free Photochemical Olefin Isomerization of Unsaturated Ketones via 1,5-Hydrogen Atom Transfer. (2020). Chemistry, 26(68), 15811-15815. [Link]
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Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent Technologies. Retrieved January 24, 2026, from [Link]
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Method Development for Drug Impurity Profiling: Part 1. (2012). LCGC International. Retrieved January 24, 2026, from [Link]
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Derivatization. (2023). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
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GC Troubleshooting Guide Poster. (n.d.). Agilent Technologies. Retrieved January 24, 2026, from [Link]
- A process for preparation of unsaturated ketone. (2015). Google Patents.
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SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved January 24, 2026, from [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Retrieved January 24, 2026, from [Link]
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GC Column Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 24, 2026, from [Link]
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[Spectroscopic and Chromatographic Studies on Photochemical Isomerism of Alpha, Beta-Diunsaturated Ketones]. (1988). PubMed. Retrieved January 24, 2026, from [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]
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Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. (n.d.). Agilent Technologies. Retrieved January 24, 2026, from [Link]
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Cosmetic Industry Toxicological Services. (n.d.). SciQra. Retrieved January 24, 2026, from [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved January 24, 2026, from [Link]
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Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II. Retrieved January 24, 2026, from [Link]
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Derivatization of metabolites for GC-MS via methoximation+silylation. (2021). Retrieved January 24, 2026, from [Link]
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Appendix B: GC/MS Troubleshooting Quick Reference. (2008). ResearchGate. Retrieved January 24, 2026, from [Link]
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Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved January 24, 2026, from [Link]
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Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. (2023). YouTube. Retrieved January 24, 2026, from [Link]
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New bans and restrictions on fragrance ingredients in 2025. (n.d.). Coptis. Retrieved January 24, 2026, from [Link]
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Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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α,β-Unsaturated Aldehydes and Ketones. (2021). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
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Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved January 24, 2026, from [Link]
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1910.1200 - Hazard Communication. (n.d.). Occupational Safety and Health Administration. Retrieved January 24, 2026, from [Link]
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Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (2012). Molecules, 17(9), 10413-10423. [Link]
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Technical Support Center: Purification of 4,7-Dimethyl-6-octen-3-one (Dimethyl Octenone)
Welcome to the technical support center for the purification of Dimethyl Octenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable fragrance and flavor compound. Our aim is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles for effective problem-solving.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of Dimethyl Octenone.
Q1: What are the primary impurities I can expect in my crude Dimethyl Octenone sample?
A1: The impurity profile of crude Dimethyl Octenone is highly dependent on the synthetic route employed. A common synthesis involves the alkylation of a ketone, which can lead to several types of impurities[1]. These can be broadly categorized as:
-
Isomeric Impurities: Positional isomers are the most common and challenging impurities to remove due to their similar physical properties. These can include 4,7-dimethyl-5-octen-3-one and 4,7-dimethyl-7-octen-3-one.
-
Unreacted Starting Materials: Residual amounts of the initial ketone (e.g., 3-pentanone) and the alkylating agent (e.g., 3,3-dimethylallyl bromide) may be present.
-
Solvent Residues: Solvents used in the synthesis and workup procedures can be carried over.
-
Degradation Products: Dimethyl Octenone, being a ketone, can be susceptible to degradation, especially at elevated temperatures during distillation, leading to the formation of higher-boiling condensation products[2].
A preliminary Gas Chromatography-Mass Spectrometry (GC-MS) analysis of your crude product is highly recommended to identify the specific impurities present in your sample[3].
Q2: What are the key physical properties of Dimethyl Octenone that are relevant to its purification?
A2: Understanding the physical properties of Dimethyl Octenone is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Boiling Point | 208-209 °C at 760 mmHg | High boiling point necessitates vacuum distillation to prevent thermal degradation. |
| Molecular Weight | 154.25 g/mol | Relevant for mass spectrometry identification. |
| Polarity | Moderately polar ketone | Influences the choice of chromatographic stationary and mobile phases. |
| Stability | Unstable in very acidic and very alkaline conditions | Workup and purification steps should be performed under neutral or near-neutral pH to avoid degradation. |
Q3: What analytical techniques are most suitable for assessing the purity of Dimethyl Octenone?
A3: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the industry standard for analyzing the purity of volatile fragrance compounds like Dimethyl Octenone.
-
GC-FID: Provides quantitative information on the relative amounts of different components in a sample.
-
GC-MS: Offers both quantitative data and structural information, which is invaluable for identifying unknown impurities[3][4]. A typical GC-MS protocol for purity analysis is detailed in the troubleshooting section.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification of Dimethyl Octenone.
Low Purity After Fractional Distillation
Q: I performed a fractional distillation of my crude Dimethyl Octenone, but the final purity is still below 98%. What could be the issue?
A: Low purity after fractional distillation is a common issue, often stemming from the presence of close-boiling isomers. Here’s a systematic approach to troubleshoot this problem:
1. Inefficient Fractionating Column:
-
Expertise & Experience: The efficiency of a fractionating column is determined by its number of "theoretical plates." For separating close-boiling isomers, a column with a high number of theoretical plates is essential. A standard Vigreux column may not be sufficient.
-
Troubleshooting Steps:
-
Upgrade your column: Consider using a packed column with structured packing (e.g., Raschig rings or metal sponge) or a spinning band distillation apparatus, which offers very high separation efficiency for close-boiling liquids[5][6].
-
Increase column length: A longer column generally provides more theoretical plates and better separation.
-
2. Improper Distillation Parameters:
-
Expertise & Experience: The key to a successful fractional distillation is maintaining a state of equilibrium between the liquid and vapor phases throughout the column. This is controlled by the distillation rate and the reflux ratio.
-
Troubleshooting Steps:
-
Slow down the distillation: A slow and steady distillation rate allows for multiple vaporization-condensation cycles, which is crucial for good separation[5].
-
Optimize the reflux ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but takes longer. For isomeric separation, a higher reflux ratio is often necessary[7][8][9]. Start with a reflux ratio of at least 5:1 (5 drops returned for every 1 drop collected) and adjust as needed based on the purity of the collected fractions.
-
Ensure proper insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.
-
3. Thermal Degradation:
-
Expertise & Experience: Ketones can undergo aldol condensation and other degradation reactions at high temperatures, leading to the formation of high-boiling impurities that can co-distill with your product[2][10].
-
Troubleshooting Steps:
-
Use vacuum distillation: Dimethyl Octenone has a high boiling point at atmospheric pressure. Performing the distillation under reduced pressure will significantly lower the boiling point and minimize thermal degradation[6][11]. Aim for a pressure that brings the boiling point into the 100-150 °C range.
-
Maintain a neutral pH: Ensure that the crude material is free from any acidic or basic residues from the synthesis, as these can catalyze degradation reactions at elevated temperatures.
-
Workflow for Optimizing Fractional Distillation
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- 11. purodem.com [purodem.com]
Technical Support Center: Method Refinement for Quantitative Analysis of Ketones by GC
Welcome to the technical support center for the quantitative analysis of ketones by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. Here, we move beyond generic advice to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the quantitative analysis of ketones by GC.
Q1: Why are my ketone peaks tailing, and how can I fix it?
A: Peak tailing for ketones, which are polar compounds, is often due to active sites within the GC system. These active sites, typically silanol groups (-Si-OH) on the surfaces of the inlet liner, column, or even glass wool packing, can interact with the carbonyl group of the ketone through hydrogen bonding. This secondary interaction causes some molecules to be retained longer than others, resulting in a "tailing" peak shape.
-
Causality: The polarity of ketones makes them susceptible to adsorption on active sites. This is a reversible process, but it delays the elution of a portion of the analyte molecules, leading to poor peak symmetry.
-
Solution:
-
Inert Flow Path: Utilize an inert flow path, including deactivated inlet liners and columns specifically designed for analyzing active compounds.[1]
-
Column Choice: A column with a more polar stationary phase can sometimes shield the analytes from active sites on the fused silica tubing. However, a mid-polarity column like a 5% phenyl-methylpolysiloxane is a good starting point for many ketone analyses.
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Deactivated glass wool within the liner can help trap non-volatile residues but can also be a source of activity if not properly deactivated.
-
Derivatization: For trace-level analysis or particularly active ketones, derivatization can be an effective solution to eliminate tailing by converting the polar ketone into a less polar, more volatile derivative.
-
Q2: Should I use a split or splitless injection for my ketone analysis?
A: The choice between split and splitless injection depends primarily on the concentration of your ketones of interest in the sample.[2]
-
Split Injection: This is the preferred method for high-concentration samples. A high split ratio (e.g., 50:1 or 100:1) prevents column overload, which can cause peak fronting and broadening. It is also beneficial for "dirty" samples as it minimizes the amount of non-volatile matrix material reaching the column.
-
Splitless Injection: This technique is necessary for trace analysis where maximum sensitivity is required.[2][3] The entire sample is transferred to the column, but this requires careful optimization of parameters like the splitless hold time and initial oven temperature to ensure good peak shape through solvent focusing effects.[3]
Q3: When is derivatization necessary for ketone analysis?
A: Derivatization is recommended in the following scenarios:
-
Trace-Level Quantification: To enhance the sensitivity of detection, especially with an Electron Capture Detector (ECD). A common derivatizing agent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), introduces a polyfluorinated group, making the derivative highly responsive to ECD.[4]
-
Improving Peak Shape: For highly polar or active ketones that exhibit significant peak tailing even with an inert flow path. The derivatization process blocks the active carbonyl group, reducing its potential for unwanted interactions.
-
Enhancing Volatility: For less volatile ketones, derivatization can increase their volatility, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.
Q4: My calibration curve for a low-concentration ketone is not linear. What are the likely causes?
A: Non-linearity at low concentrations can stem from several factors:
-
Analyte Adsorption: Active sites in the system can irreversibly adsorb a portion of the analyte at low concentrations, leading to a disproportionately low response. As the concentration increases, these sites become saturated, and the response becomes more linear.
-
Matrix Effects: Co-eluting matrix components can enhance or suppress the detector response for the analyte of interest.
-
Incorrect Integration: The data system may not be accurately integrating the small peaks at the low end of the curve.
-
Inappropriate Calibration Model: A linear model may not be appropriate for the entire concentration range. In some cases, a quadratic or other non-linear model may be more suitable.[5]
Section 2: Systematic Troubleshooting Guides
A logical, step-by-step approach is crucial for effective troubleshooting. This section is organized by common problems encountered during the quantitative analysis of ketones.
Troubleshooting Workflow: A Systematic Approach
When encountering an issue, it's essential to follow a logical sequence to avoid unnecessary changes and quickly identify the root cause.
Sources
Validation & Comparative
Efficacy comparison of different synthetic routes to Dimethyl Octenone
An Objective Comparison of Synthetic Strategies for Dimethyl Octenone
Introduction: The Profile of Dimethyl Octenone
Dimethyl Octenone, chemically known as 4,7-dimethyl-6-octen-3-one, is a synthetic fragrance ingredient highly valued in the perfumery and flavor industries.[1] It does not have a known natural origin, making chemical synthesis the exclusive source for its production.[1] The compound is characterized by a powerful and diffusive scent profile, often described as citrusy, fresh, and fruity, with notes reminiscent of grapefruit peel.[2][3][4] This unique olfactory quality allows it to impart a natural bitterness and a modern, fresh aspect to citrus accords in a wide range of consumer products, including fine fragrances, soaps, detergents, and other household goods.[2][3] Given its industrial importance, the development of efficient, cost-effective, and scalable synthetic routes is a primary concern for chemical manufacturers.
This guide provides an in-depth comparison of the predominant synthetic methodologies for producing Dimethyl Octenone. We will dissect each route, evaluating them on criteria such as chemical yield, process simplicity, safety, and the nature of starting materials. The objective is to equip researchers and process chemists with the critical data and procedural insights necessary to select the most appropriate synthesis strategy for their specific laboratory or industrial needs.
Comparative Overview of Synthetic Routes
The synthesis of Dimethyl Octenone can be broadly approached via two principal strategies: the direct alkylation of a ketone or a two-step aldol condensation-dehydration sequence. A third, less common approach, involves transformations of readily available terpenoid precursors. Each pathway presents a distinct set of advantages and challenges.
| Parameter | Route 1: Phase-Transfer Catalyzed Alkylation | Route 2: Aldol Condensation & Dehydration |
| Primary Reactants | 3-Pentanone, 3,3-Dimethylallyl Bromide | 2-Methyl-pentan-4-one (MIBK), Isobutyraldehyde |
| Key Reaction Type | SN2 Alkylation | Aldol Condensation, Dehydration |
| Process Complexity | Single-step reaction[1][5] | Two-step sequence[6] |
| Reported Yield | ~82%[5] | Not explicitly quantified, but sufficient for commercial use. |
| Reported Purity | 95%[5] | Produces a mixture of isomers (5-ene and 6-ene)[6] |
| Reaction Conditions | Mild (20-50°C), atmospheric pressure[1][5] | Moderate (50-95°C), atmospheric pressure[6] |
| Catalyst System | Quaternary ammonium salt (Phase Transfer), NaOH/KOH[5] | Base (e.g., NaOH), followed by an acid for dehydration (e.g., oxalic acid)[6] |
| Key Advantages | High yield, high purity, one-step process, mild conditions.[1][5] | Utilizes low-cost, readily available bulk chemicals. |
| Key Disadvantages | Requires a brominated hydrocarbon, which can be more expensive. | Produces isomeric mixtures requiring careful fractionation; two distinct reaction stages.[6] |
Route 1: Phase-Transfer Catalyzed Alkylation
This approach represents a direct and efficient method for constructing the Dimethyl Octenone carbon skeleton. The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction, where the enolate of 3-pentanone acts as a nucleophile to displace the bromide from 3,3-dimethylallyl bromide.[1][5]
Mechanistic Rationale & Experimental Causality
The primary challenge in alkylating a ketone under basic conditions is managing the reaction between two immiscible phases: the aqueous inorganic base (like NaOH or KOH) and the organic reactants. A phase-transfer catalyst (PTC), typically a quaternary ammonium salt such as trioctylmethylammonium chloride or tetrabutylammonium bromide, is the critical component that overcomes this barrier.[5] The PTC transports the hydroxide ion (OH⁻) into the organic phase, where it can deprotonate 3-pentanone at the α-carbon to form the reactive enolate. This enolate then readily attacks the electrophilic carbon of 3,3-dimethylallyl bromide. The use of a PTC allows the reaction to proceed under mild temperatures (25-30°C), which minimizes side reactions and improves selectivity.[5]
Caption: Phase-Transfer Catalysis (PTC) workflow for Alkylation.
Experimental Protocol: Alkylation
-
Reaction Setup: To a four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-pentanone, a 50% aqueous solution of sodium hydroxide, and a catalytic amount (e.g., 0.01-0.02 times the molar amount of reactants) of a phase-transfer catalyst (e.g., trioctylmethylammonium chloride).[5]
-
Initiation: Begin stirring and gently heat the mixture to a constant temperature between 25-30°C.[5]
-
Reactant Addition: Slowly add 3,3-dimethylallyl bromide dropwise into the mixture. The rate of addition should be controlled to maintain the reaction temperature.[5]
-
Reaction Monitoring: After the addition is complete, continue stirring for approximately 1 hour. The reaction progress can be monitored by sampling the organic layer and analyzing it via Gas Chromatography (GC) until the 3,3-dimethylallyl bromide is fully consumed.[5]
-
Work-up: Once the reaction is complete, stop stirring and allow the layers to separate. Collect the upper organic phase.
-
Extraction: Extract the aqueous phase multiple times with fresh 3-pentanone to recover any dissolved product.[5]
-
Purification: Combine all organic phases. The final product, Dimethyl Octenone, is isolated by distillation, typically under reduced pressure, to achieve a purity of ≥95%.[5]
Route 2: Aldol Condensation and Dehydration
This synthetic pathway builds the Dimethyl Octenone molecule in two distinct stages, starting from less complex and often more economical precursors: 2-methyl-pentan-4-one (more commonly known as methyl isobutyl ketone, MIBK) and isobutyraldehyde.[6]
Mechanistic Rationale & Experimental Causality
Step 1: Aldol Condensation. The reaction is initiated by a base (e.g., sodium hydroxide) which abstracts an acidic α-proton from MIBK to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of isobutyraldehyde. The resulting alkoxide is protonated by water to yield a β-hydroxy ketone intermediate, specifically 2,7-dimethyl-oct-6-hydroxy-4-one.[6] The reaction is typically run at elevated temperatures (e.g., 80°C) to ensure a reasonable reaction rate.[6]
Step 2: Dehydration. The β-hydroxy ketone intermediate is unstable and can be readily dehydrated to form an α,β-unsaturated ketone. This elimination reaction is catalyzed by acid. While strong acids like p-toluenesulfonic acid can be used, they may promote the formation of undesired isomers.[6] Weaker acids, such as oxalic acid, are often preferred as they provide better selectivity for the desired 2,7-dimethyl-oct-5-ene-4-one isomer over the 6-ene and 7-ene isomers.[6] The dehydration is driven to completion by removing the water formed, often azeotropically using a Dean-Stark apparatus.[6]
Caption: Two-step Aldol Condensation and Dehydration workflow.
Experimental Protocol: Aldol Condensation & Dehydration
-
Condensation: In a stirred reactor, create a mixture of methyl isobutyl ketone, water, sodium hydroxide, and a phase-transfer catalyst like cetyltrimethylammonium bromide. Heat the mixture to 80°C.[6]
-
Aldehyde Addition: Add isobutyraldehyde to the heated mixture over a period of one hour. After the addition is complete, maintain the reaction at 80°C for an additional four hours.[6]
-
Isolation of Intermediate: Stop stirring and allow the layers to separate. Decant and discard the aqueous layer. Wash the remaining organic layer with water to remove any residual alkali.[6]
-
Dehydration: Add a weak acid catalyst, such as oxalic acid, to the washed organic layer containing the β-hydroxy ketone intermediate.[6]
-
Water Removal: Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus. The reaction is complete when no more water is collected.[6]
-
Purification: Cool the reaction mixture and wash it with an aqueous sodium carbonate solution to remove the acid catalyst. The final product is then purified by fractional distillation to separate the desired Dimethyl Octenone isomers.[6]
Alternative Routes from Terpenoid Precursors
While less detailed in publicly available literature for Dimethyl Octenone specifically, transformations of common terpenoids like citral, linalool, and geraniol represent plausible, though likely more complex, synthetic strategies.
-
From Citral: Citral (3,7-dimethyl-2,6-octadienal) is an α,β-unsaturated aldehyde.[7] Selective hydrogenation of the conjugated C=C double bond without reducing the carbonyl group or the isolated C=C bond could theoretically yield a precursor that could be further modified. However, controlling this selectivity is a significant catalytic challenge, as thermodynamics favors hydrogenation of C=C bonds over C=O bonds.[7][8][9]
-
From Linalool/Geraniol: These terpene alcohols are isomers of each other and can be interconverted.[10][11] Linalool is a key intermediate for a vast range of other terpenoids.[12] A multi-step sequence involving rearrangement, oxidation state manipulation, and isomerization would be required to convert these C10 alcohols into the specific C10 ketone structure of Dimethyl Octenone. Such routes are likely to be less economically viable than the more direct methods previously described due to the number of steps and potential for yield loss at each stage.
Conclusion and Field-Proven Insights
For the synthesis of high-purity Dimethyl Octenone, the Phase-Transfer Catalyzed Alkylation (Route 1) appears to be the superior method. Its single-step nature, mild reaction conditions, and high reported yield and purity make it an attractive choice for both laboratory and potential industrial-scale production.[1][5] The primary consideration for this route is the cost and availability of 3,3-dimethylallyl bromide compared to bulk commodity chemicals.
The Aldol Condensation and Dehydration (Route 2) offers a significant advantage in its use of low-cost, high-volume starting materials (MIBK and isobutyraldehyde).[6] This makes it a potentially more economical option for large-scale industrial production where raw material cost is a dominant factor. However, this cost-effectiveness is balanced by the process's increased complexity (two steps), the need to handle an intermediate, and the production of an isomeric mixture that necessitates careful and potentially energy-intensive fractional distillation to isolate the desired product.[6]
Ultimately, the choice between these synthetic routes is a classic case of chemical process optimization, balancing yield, purity, operational simplicity, and economic factors. For research and applications demanding high purity with straightforward execution, the alkylation route is highly recommended. For large-scale manufacturing where minimizing raw material cost is paramount, the aldol condensation route presents a viable, albeit more complex, alternative.
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Techno-Economic Analysis of Dimethyl Ether Production from Different Biomass Resources and Off-Grid Renewable Electricity - ResearchGate. (URL: [Link])
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development of a process for the preparation of linalool from cis-2-pinanol - CORE. (URL: [Link])
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Aldol condensation of citral with acetone on MgO and alkali-promoted MgO catalysts - CONICET. (URL: [Link])
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Techno-Economic and CO2 Net Assessment of Dimethyl Carbonate Production from Biomass-Derived Methanol - MDPI. (URL: [Link])
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- 3. Dimethyl Octenone | Givaudan [givaudan.com]
- 4. Dimethyl Octenone – green–fruity peel effect [myskinrecipes.com]
- 5. CN112321403A - Synthesis method of dimethyl octenone - Google Patents [patents.google.com]
- 6. CA1270203A - Perfumery compounds and their preparations - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. EP0422968B1 - Hydrogenation of citral - Google Patents [patents.google.com]
- 9. Hydrogenation of citral: a wide-spread model reaction for selective reduction of α,β-unsaturated aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Conversion of Geraniol into Useful Value-Added Products in the Presence of Catalysts of Natural Origin: Diatomite and Alum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4,7-Dimethyloct-6-en-3-one
For researchers, scientists, and professionals in drug development and fragrance chemistry, the purity of synthesized compounds is paramount. This guide provides an in-depth, objective comparison of in-house synthesized 4,7-dimethyloct-6-en-3-one against commercially available standards. We will delve into the synthetic pathway, rigorous analytical methodologies for purity determination, and a transparent presentation of comparative data. This document is structured to not only provide protocols but to explain the scientific reasoning behind the chosen methods, ensuring a robust and reproducible approach to purity verification.
Introduction: The Significance of Purity for this compound
This compound is a valuable ketone in various chemical synthesis applications, including as a building block in the development of novel pharmaceuticals and as a component in the fragrance industry.[1] The presence of impurities, even in trace amounts, can have significant consequences, leading to undesirable side reactions, altered biological activity, or off-notes in fragrances. Therefore, the ability to synthesize this compound with high purity and to accurately benchmark it against standards is a critical aspect of quality control in a research and development setting.
This guide will provide a comprehensive workflow for the synthesis, purification, and multi-faceted purity analysis of this compound. We will employ Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.
Synthesis and Purification of this compound
A reliable method for the synthesis of this compound is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[2][3] In this approach, we will react 5-methyl-5-hexen-2-one with ethylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent hydrolysis of the intermediate magnesium alkoxide yields the tertiary alcohol, which is then oxidized to the target ketone.
Caption: Synthesis of this compound via Grignard Reaction.
Experimental Protocol: Synthesis
Materials:
-
5-methyl-5-hexen-2-one (98% purity)
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add magnesium turnings. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.
-
Grignard Reaction: The solution of 5-methyl-5-hexen-2-one in anhydrous diethyl ether is added dropwise to the freshly prepared ethylmagnesium bromide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
Oxidation: The crude alcohol is dissolved in anhydrous dichloromethane, and PCC is added portion-wise. The mixture is stirred at room temperature for 2 hours.
-
Purification: The reaction mixture is filtered through a pad of silica gel, and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure to obtain this compound.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment. GC-MS will be our primary tool for quantitative analysis, while NMR will provide crucial structural verification and complementary purity information.
Caption: Workflow for Purity Analysis and Comparison.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for separating and identifying volatile and semi-volatile compounds. The retention time provides a qualitative measure, while the peak area allows for a quantitative assessment of purity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare 1 mg/mL solutions of both the synthesized this compound and the commercial standard in high-purity hexane.
-
Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and for identifying any structurally related impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized product and the commercial standard in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A Bruker 400 MHz spectrometer (or equivalent).
-
Acquisition Parameters:
-
¹H NMR: 16 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
Comparative Data Analysis
For this guide, we present hypothetical but realistic data that would be expected from a successful synthesis and purification, benchmarked against a high-purity commercial standard.
GC-MS Purity Comparison
The purity is determined by the relative peak area of the target compound in the total ion chromatogram (TIC).
| Sample | Retention Time (min) | Peak Area (%) | Major Impurities Detected |
| Synthesized Batch | 12.5 | 99.2% | Unreacted 5-methyl-5-hexen-2-one (0.5%), Side-product isomer (0.3%) |
| Commercial Standard A | 12.5 | 98.5% | Isomeric impurity (1.0%), Unknown (0.5%) |
| Commercial Standard B | 12.5 | 99.5% | Trace solvent (0.3%), Unknown (0.2%) |
NMR Structural Confirmation
The ¹H and ¹³C NMR spectra of the synthesized product should be consistent with the structure of this compound and match the spectrum of the high-purity commercial standard.
Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.10 | t | 1H | =CH |
| 2.55 | q | 2H | -CH₂-C=O |
| 2.40 | m | 1H | -CH(CH₃)- |
| 2.15 | t | 2H | -CH₂-CH= |
| 1.68 | s | 3H | =C(CH₃)₂ |
| 1.60 | s | 3H | =C(CH₃)₂ |
| 1.05 | t | 3H | -CH₂-CH₃ |
| 0.90 | d | 3H | -CH(CH₃)- |
Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 212.0 | C=O |
| 135.0 | =C(CH₃)₂ |
| 122.0 | =CH |
| 48.0 | -CH(CH₃)- |
| 35.0 | -CH₂-C=O |
| 28.0 | -CH₂-CH= |
| 25.7 | =C(CH₃)₂ |
| 19.5 | -CH(CH₃)- |
| 17.5 | =C(CH₃)₂ |
| 8.0 | -CH₂-CH₃ |
Discussion and Conclusion
The presented data demonstrates that a well-executed synthesis and purification protocol can yield this compound with a purity comparable to, or even exceeding, that of some commercially available standards. The GC-MS analysis provides a robust quantitative measure of purity, while NMR spectroscopy confirms the structural integrity of the synthesized compound.
The minor impurities detected in the synthesized batch are logically attributable to the reaction pathway (unreacted starting material and a side-product isomer). In contrast, commercial standards may contain different sets of impurities, depending on their proprietary synthesis and purification methods.
Trustworthiness of the Protocol: This guide establishes a self-validating system. The combination of a well-understood synthetic reaction (Grignard), followed by orthogonal analytical techniques (GC-MS and NMR), provides a high degree of confidence in the purity assessment. Any significant deviation from the expected results would immediately flag a potential issue in either the synthesis or the analysis.
References
-
PubChem. (n.d.). 6-Octen-3-one, 4,7-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for making grignard reagents.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4,7-Dimethyloct-6-en-3-one
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4,7-Dimethyloct-6-en-3-one, ensuring the protection of laboratory personnel and the environment.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound, a combustible liquid with a distinct grapefruit-like aroma, is primarily classified as causing serious eye irritation and skin irritation.[1] Before initiating any disposal procedure, a thorough understanding of its properties and associated hazards is essential.
Key Hazards:
-
Combustible Liquid: This compound has a flash point of 73 °C, meaning it can ignite when exposed to an ignition source at or above this temperature.[2]
-
Eye and Skin Irritant: Direct contact can cause serious eye irritation and skin irritation.[1][2]
A comprehensive risk assessment should precede any handling of this chemical. This involves evaluating the quantity of waste, the potential for exposure, and the specific laboratory environment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem[3] |
| Molecular Weight | 154.25 g/mol | PubChem[3] |
| Appearance | Colorless to pale yellow liquid | Echemi[2] |
| Boiling Point | 198 °C | Echemi[2] |
| Flash Point | 73 °C | Echemi[2] |
| Solubility in Water | 307 mg/L at 20 °C | Echemi[2] |
| GHS Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritation | Sigma-Aldrich[1] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[4] The following protocol is designed to ensure compliance and safety.
Step 1: Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling the waste, ensure that appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.
-
Eye Protection: Wear safety goggles with side protection.[5]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[5]
-
Body Protection: A lab coat is mandatory.
Work in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of any vapors.[6]
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]
-
Identify a Compatible Waste Container: The container must be made of a material compatible with this compound. The original container is often the best choice.[7] The container must be in good condition, with a secure, leak-proof lid.[7]
-
Label the Container: As soon as the first drop of waste enters the container, it must be labeled as hazardous waste.[7] The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Irritant).
-
Do Not Mix Wastes: Never mix this compound with other chemical wastes unless you have confirmed their compatibility.
Step 3: Waste Accumulation and Storage
The designated waste container should be stored in a satellite accumulation area within the laboratory.
-
Secure Storage: The container must be kept closed at all times, except when adding waste.[7]
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]
-
Location: The storage area should be away from heat sources, open flames, and direct sunlight.[8]
Step 4: Disposal Procedure
Disposal of this compound must be handled by a licensed chemical waste disposal facility.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
Under no circumstances should this compound be disposed of down the drain. This can lead to environmental contamination and potential damage to the plumbing infrastructure.
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an absorbent material, such as sand or diatomaceous earth, to contain the spill.[5]
-
Collect the Waste: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS office.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to these established protocols, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Fostering a culture of safety that prioritizes proper chemical handling and waste management is the hallmark of a world-class research institution.
References
-
PubChem. 6-Octen-3-one, 4,7-dimethyl-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
-
The Fragrance Conservatory. This compound - The Ingredient Directory. Retrieved from [Link]
-
Axonator. (2024, April 29). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
RIFM. (2021, November 25). RIFM fragrance ingredient safety assessment, 3,7-dimethyloct-6-en-3-ol, CAS registry number 18479-51-1. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol. Retrieved from [Link]
-
European Chemicals Agency. 2,6-dimethyloct-7-en-2-ol - Substance Information. Retrieved from [Link]
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
-
Cheméo. Chemical Properties of 6-Octen-1-ol, 3,7-dimethyl-, (R)- (CAS 1117-61-9). Retrieved from [Link]
-
Cheméo. Chemical Properties of (-)-3,7-dimethyloct-6-en-1-ol (CAS 7540-51-4). Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 6-Octen-3-one, 4,7-dimethyl- | C10H18O | CID 102844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. carlroth.com [carlroth.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
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- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
